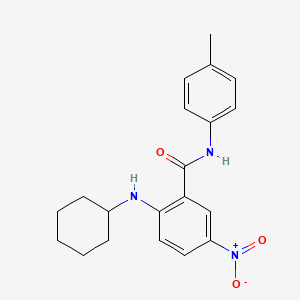![molecular formula C15H12F3N5 B12488006 4-Methyl-6-[3-phenyl-5-(trifluoromethyl)pyrazol-1-yl]pyrimidin-2-amine](/img/structure/B12488006.png)
4-Methyl-6-[3-phenyl-5-(trifluoromethyl)pyrazol-1-yl]pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-6-[3-phenyl-5-(trifluoromethyl)pyrazol-1-yl]pyrimidin-2-amine is a complex organic compound that belongs to the class of pyrazole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-[3-phenyl-5-(trifluoromethyl)pyrazol-1-yl]pyrimidin-2-amine typically involves multiple steps, starting from readily available starting materials. One common method involves the condensation of 4-methyl-2-aminopyrimidine with 3-phenyl-5-(trifluoromethyl)pyrazole under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as palladium on carbon (Pd/C) and ethanol, respectively. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention and improve overall process efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-6-[3-phenyl-5-(trifluoromethyl)pyrazol-1-yl]pyrimidin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole or pyrimidine rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Industry: The compound’s unique chemical properties make it suitable for use in the development of new materials with specific functionalities.
Mecanismo De Acción
The mechanism of action of 4-Methyl-6-[3-phenyl-5-(trifluoromethyl)pyrazol-1-yl]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, in cancer therapy, the compound may inhibit the activity of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression . By blocking these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Bis(trifluoromethyl)phenyl-substituted pyrazole derivatives: These compounds share a similar pyrazole core structure and have been studied for their antimicrobial properties.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also contain a pyrazole ring fused to a pyrimidine ring and have shown potential as CDK inhibitors.
Uniqueness
4-Methyl-6-[3-phenyl-5-(trifluoromethyl)pyrazol-1-yl]pyrimidin-2-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for drug development and other applications.
Propiedades
Fórmula molecular |
C15H12F3N5 |
|---|---|
Peso molecular |
319.28 g/mol |
Nombre IUPAC |
4-methyl-6-[3-phenyl-5-(trifluoromethyl)pyrazol-1-yl]pyrimidin-2-amine |
InChI |
InChI=1S/C15H12F3N5/c1-9-7-13(21-14(19)20-9)23-12(15(16,17)18)8-11(22-23)10-5-3-2-4-6-10/h2-8H,1H3,(H2,19,20,21) |
Clave InChI |
RYPBEMLESUKFNU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=N1)N)N2C(=CC(=N2)C3=CC=CC=C3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-methoxybenzyl)-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B12487927.png)

![1-(Bicyclo[2.2.1]hept-2-yl)-4-(4-methylbenzyl)piperazine](/img/structure/B12487933.png)
![2-methyl-6-(trifluoromethyl)-5H-pyrimido[1,2-b][1,2,4]triazine-3,8-dione](/img/structure/B12487937.png)
![5-{2-[2-(trifluoromethyl)phenyl]hydrazinylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12487938.png)
![2-methylbutyl 2-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B12487942.png)
![1-{2-[(3-Ethylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12487945.png)
![N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]biphenyl-2-carboxamide](/img/structure/B12487946.png)
![Ethyl 5-[(3,4-diethoxybenzyl)amino]-2-(morpholin-4-yl)benzoate](/img/structure/B12487950.png)
![Methyl 3-({[5-(4-chlorophenyl)furan-2-yl]carbonyl}amino)-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12487952.png)
![2-(3-Bromophenyl)-7-(2-methylbutan-2-yl)-1,2,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4-ol](/img/structure/B12487956.png)
![4-[(E)-azepan-1-yldiazenyl]benzenesulfonamide](/img/structure/B12487964.png)

![1-benzyl-4-[3-(benzyloxy)phenyl]-3-methyl-4,6,7,8-tetrahydrochromeno[2,3-c]pyrazol-5(1H)-one](/img/structure/B12487983.png)
